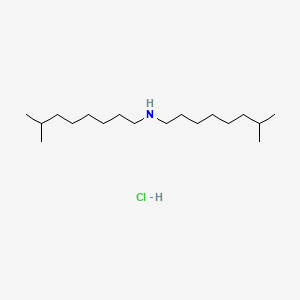

N,N-Di-(7-methyloctyl)amine Hydrochloride

Description

Contextual Significance within Long-Chain Amine and Amine Salt Chemistry

Long-chain amines and their salts are a well-established class of compounds with diverse applications, including as surfactants, corrosion inhibitors, and phase transfer catalysts. The formation of a hydrochloride salt significantly alters the properties of the parent amine, typically increasing its water solubility and modifying its crystalline structure. jst.go.jp The long alkyl chains in these molecules are responsible for their hydrophobic character, which is crucial for their function in various interfacial phenomena.

The introduction of branching in the alkyl chains, as seen in N,N-Di-(7-methyloctyl)amine Hydrochloride, is a key structural feature that distinguishes it from its linear counterparts. This branching can lead to altered physical properties such as lower melting points and different packing arrangements in the solid state. Furthermore, the steric hindrance provided by the branched chains can modulate the chemical reactivity of the amine group, a factor that is being increasingly explored in catalyst and materials science. osti.govresearchgate.net

Overview of Structural Homologues and Their Relevance in Contemporary Chemistry

While specific research on this compound is limited, the study of its structural homologues provides valuable insights into its potential properties and applications. Homologous series of long-chain primary amine hydrochlorides have been studied for their micelle formation in aqueous solutions. acs.org Furthermore, sterically hindered amines with branched alkyl groups are recognized for their utility as non-nucleophilic bases in organic synthesis and as stabilizers for polymers. acs.org

For instance, compounds like N,N-Diisopropylethylamine (Hünig's base) are widely used as sterically hindered bases. While its hydrochloride salt is primarily a byproduct of its use in synthesis, its properties are informative. Similarly, the study of other high molecular weight aliphatic amine salts reveals trends in their film-forming capabilities and transference numbers in solution. acs.orgacs.org The branched nature of the 7-methyloctyl groups suggests that this compound may exhibit unique aggregation behavior and interfacial properties compared to linear dialkylamine hydrochlorides.

| Compound Name | Structural Features | Known Relevance/Application |

|---|---|---|

| N,N-Diisopropylethylamine Hydrochloride | Tertiary amine salt with branched isopropyl and ethyl groups | Byproduct in organic synthesis using Hünig's base, a non-nucleophilic base. |

| Diisobutylamine Hydrochloride | Secondary amine salt with branched isobutyl groups | Intermediate in chemical synthesis. |

| Long-chain primary amine hydrochlorides (e.g., Octadecylamine hydrochloride) | Linear long alkyl chain | Studied for micelle formation and surfactant properties. |

Current Research Trajectories and Identified Gaps for this compound

Current research in the field of functionalized amines is focused on several key areas where this compound could be a compound of interest. These include the development of advanced materials, such as functionalized polymers and nanoparticles, and the design of novel catalytic systems. numberanalytics.comnih.gov The unique steric and electronic properties conferred by the branched long-chain structure could be advantageous in these applications.

One promising research trajectory is the use of such amines in materials science. Amines are employed in the synthesis of various polymers like polyamides and polyurethanes. numberanalytics.com The incorporation of a bulky, branched amine could influence the polymer's morphology and properties. Additionally, amine-functionalized materials are being explored for applications such as carbon capture, where the structure of the amine plays a crucial role in its efficiency and selectivity. rsc.orgnih.gov

However, a significant gap in the current body of scientific literature is the lack of specific experimental data for this compound. Detailed studies on its synthesis, purification, and comprehensive characterization of its physicochemical properties are needed. Furthermore, its potential applications in areas such as catalysis, surface modification, and as a component in advanced materials remain largely unexplored. Future research should focus on elucidating the fundamental properties of this compound and investigating its performance in these promising areas.

| Potential Research Area | Rationale based on Structural Features | Identified Research Gaps |

|---|---|---|

| Advanced Polymer Synthesis | The bulky, branched alkyl chains could influence polymer chain packing and material properties. | Lack of studies on its use as a monomer or additive in polymerization. |

| Surface Modification | The long hydrophobic chains could be used to modify the surface properties of materials. | No experimental data on its adsorption or film-forming behavior on various substrates. |

| Catalysis | The sterically hindered nitrogen center could offer unique selectivity as a base or ligand. | No investigations into its catalytic activity in organic reactions. |

| Carbon Capture Materials | Amine functionalization is a key strategy for CO2 adsorbents; the branched structure may affect capacity and selectivity. | No studies on its CO2 adsorption properties. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H40ClN |

|---|---|

Molecular Weight |

306.0 g/mol |

IUPAC Name |

7-methyl-N-(7-methyloctyl)octan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H39N.ClH/c1-17(2)13-9-5-7-11-15-19-16-12-8-6-10-14-18(3)4;/h17-19H,5-16H2,1-4H3;1H |

InChI Key |

DUEDQGQPXIXMOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCNCCCCCCC(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for N,n Di 7 Methyloctyl Amine Hydrochloride

Amination Pathways for N,N-Di-(7-methyloctyl)amine Formation

With the 7-methyloctyl building blocks in hand, the next critical phase is the construction of the tertiary amine. Several synthetic pathways can be utilized, primarily involving either reductive amination or direct alkylation.

Reductive amination is a highly versatile and widely used method for forming amines. wikipedia.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize N,N-Di-(7-methyloctyl)amine, one could envision a reaction between 7-methyloctanal (B128103) (the aldehyde corresponding to 7-methyloctan-1-ol) and a suitable amine source. A common strategy is a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined. wikipedia.org

Key Components for Reductive Amination:

Carbonyl Source: 7-Methyloctanal (prepared by oxidation of 7-methyloctan-1-ol).

Amine Source: Ammonia (B1221849) or a primary amine. If starting with ammonia, the reaction can proceed sequentially to form the primary amine, then the secondary amine, and finally the tertiary amine, though controlling selectivity can be challenging. A more controlled approach might involve reacting 7-methyloctanal with the pre-formed 7-methyloctylamine.

Reducing Agent: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to not reduce the aldehyde but are reactive enough to reduce the intermediate iminium ion. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is another common industrial method. wikipedia.orgnih.gov

| Reducing Agent | Typical Catalyst/Conditions | Substrate Scope | Advantages/Disadvantages |

| H₂ | Pd/C, PtO₂, Raney Ni | Aldehydes, Ketones | High efficiency, clean byproducts (H₂O); Requires specialized high-pressure equipment. wikipedia.orgnih.gov |

| NaBH₃CN | Weakly acidic (pH ~6) | Aldehydes, Ketones | Selective for imines over carbonyls, can be done one-pot; Toxic cyanide byproduct. masterorganicchemistry.com |

| NaBH(OAc)₃ | Aprotic solvents (DCE, THF) | Aldehydes, Ketones | Milder and less toxic than NaBH₃CN, good for acid-sensitive substrates; Stoichiometric waste. wikipedia.orgmasterorganicchemistry.com |

| HCOOH (Formic Acid) | Eschweiler-Clarke conditions | Formaldehyde/Formic acid for methylation | Effective for methylation, avoids overalkylation to quaternary salts; Limited to methylation. youtube.com |

| i-PrOH | Nickel Nanoparticles | Aldehydes | Transfer hydrogenation, avoids H₂ gas; Requires elevated temperatures. organic-chemistry.org |

A more direct and often more controllable route to a symmetrical tertiary amine like N,N-Di-(7-methyloctyl)amine is the alkylation of a pre-formed secondary amine. In this case, the reaction would involve di-(7-methyloctyl)amine as the starting material, which would then be reacted with a 7-methyloctyl halide. However, a more practical approach is the direct alkylation of a primary amine (7-methyloctylamine) or even ammonia with two equivalents of the alkyl halide.

This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. wikipedia.orgyoutube.com A significant challenge in this method is overalkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction to form the tertiary amine. Similarly, the tertiary amine can react further to form an undesired quaternary ammonium (B1175870) salt. libretexts.org

To mitigate this, reaction conditions must be carefully controlled. Using a bulky, non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can cleanly facilitate the alkylation of secondary amines to tertiary amines while minimizing the formation of quaternary salts. researchgate.net Another strategy involves the use of specific bases like cesium hydroxide, which has been shown to promote selective mono-N-alkylation of primary amines, preventing the formation of tertiary products. google.com For the synthesis of a symmetrical tertiary amine, however, driving the reaction to completion with two equivalents of the alkyl halide is the desired outcome, with the main goal being the prevention of the final quaternization step. masterorganicchemistry.com

Modern synthetic chemistry has developed highly efficient catalytic systems that optimize the synthesis of tertiary amines, often under greener and more atom-economical conditions. A leading strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgresearchgate.net This approach allows for the direct N-alkylation of amines using alcohols, which are generally cheaper and more environmentally benign than alkyl halides. The only byproduct of this reaction is water. acs.org

The general mechanism proceeds as follows:

A transition metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., 7-methyloctan-1-ol), oxidizing it in situ to the corresponding aldehyde (7-methyloctanal).

The aldehyde then condenses with an amine (e.g., 7-methyloctylamine or di-(7-methyloctyl)amine) to form an imine.

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final, more substituted amine and regenerating the active catalyst. acs.orgrsc.org

Various transition metal complexes, particularly those based on ruthenium (Ru) and iridium (Ir), have proven to be highly effective catalysts for this transformation. bohrium.com The choice of metal, ligands, and reaction conditions (temperature, solvent, base) is critical for achieving high yields and selectivity.

| Catalyst System | Amine Substrate | Alkylating Agent | Conditions | Outcome |

| [Ru(p-cymene)Cl₂]₂ / dppf | Primary & Secondary Amines | Primary & Secondary Alcohols | Toluene, 110 °C | High conversion to secondary and tertiary amines. bohrium.com |

| Ru₃(CO)₁₂ / TPCPD | Aromatic Amines | Primary & Secondary Alcohols | Water, Microwave | Environmentally benign procedure for secondary amines. rsc.org |

| Ni₆AlOₓ | Aldehydes/Ketones | Aqueous NH₃, H₂ | Water, 100 °C, 1 bar H₂ | High yield of primary amines from carbonyls. acs.org |

| Co-Rh Nanoparticles | Nitroaromatics | Aldehydes, H₂ | 25 °C, 1 atm H₂ | Tandem reductive amination to secondary amines. organic-chemistry.org |

The final step in the synthesis is the conversion of the free base, N,N-Di-(7-methyloctyl)amine, to its hydrochloride salt. This is typically achieved by treating a solution of the amine in an appropriate organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride (HCl) in a solvent or with gaseous HCl until precipitation is complete. The resulting salt is then isolated by filtration and dried.

Hydrochloride Salt Formation and Purification Techniques

The conversion of the free base N,N-Di-(7-methyloctyl)amine to its hydrochloride salt is a critical step for its purification, stabilization, and handling. Amines characteristically form salts with strong mineral acids like hydrochloric acid (HCl). youtube.com This acid-base reaction involves the lone pair of electrons on the nitrogen atom of the amine reacting with a proton from HCl, forming a polar, ionic ammonium salt. youtube.comspectroscopyonline.com This transformation into a salt often facilitates purification, as the resulting hydrochloride is typically a crystalline solid that is more readily isolated and purified than the corresponding free base. youtube.com

The general reaction is as follows: (CH₃CH(CH₃)(CH₂)₅)₂NH + HCl → [(CH₃CH(CH₃)(CH₂)₅)₂NH₂]⁺Cl⁻

Precipitation and crystallization are the primary methods for the isolation and purification of amine hydrochlorides. The choice of solvent is crucial for an effective process. The free base amine is typically dissolved in a non-polar organic solvent in which the hydrochloride salt is insoluble. Upon the addition of HCl, the salt precipitates out of the solution and can be collected by filtration.

Common methods for hydrochloride salt formation include:

Introduction of Gaseous HCl: A stream of dry hydrogen chloride gas can be passed through a solution of the amine in an appropriate solvent, such as diethyl ether, dioxane, or ethanol (B145695). researchgate.net This method often leads to the rapid precipitation of the hydrochloride salt.

Addition of HCl in a Solvent: A solution of HCl in a suitable organic solvent, such as 4M HCl in dioxane or HCl in dry ethanol, can be added to the amine solution. researchgate.netnih.gov This approach allows for more controlled precipitation of the salt.

Following precipitation, recrystallization is employed to achieve higher purity. This technique involves dissolving the crude hydrochloride salt in a minimum amount of a suitable hot solvent or solvent mixture in which the salt has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the purified salt crystallizes, leaving impurities behind in the mother liquor. The choice of solvent is critical; alcohols like ethanol or isopropanol (B130326) are often effective. echemi.comorgsyn.org For instance, methylamine (B109427) hydrochloride can be recrystallized from absolute ethanol or n-butyl alcohol to remove impurities like ammonium chloride. orgsyn.org The process may involve multiple recrystallization cycles to achieve the desired level of purity.

The efficiency of these methods can be summarized in the following table:

| Method | Reagents | Advantages | Considerations |

| Precipitation | Amine in organic solvent, Gaseous HCl or HCl solution (e.g., in dioxane) | Rapid isolation, effective for initial purification. researchgate.net | May trap impurities, requires careful control of addition rate. |

| Crystallization | Crude amine salt, suitable solvent (e.g., ethanol, isopropanol) | High purity achievable, removes soluble impurities. orgsyn.org | Requires selection of an appropriate solvent system, potential for product loss in the mother liquor. |

N,N-Di-(7-methyloctyl)amine is a chiral molecule due to the stereocenter at the 7-position of each octyl chain. Therefore, it exists as a mixture of enantiomers. The separation of these enantiomers, known as chiral resolution, is often necessary for applications where stereochemistry is important.

Kinetic Resolution is a prominent method for resolving racemic amines. acs.org This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, leading to the separation of the unreacted, enantioenriched amine from the derivatized enantiomer. acs.orgresearchgate.net

Several kinetic resolution strategies applicable to secondary amines include:

Enzymatic Resolution: Lipases are enzymes that can selectively catalyze the acylation of one enantiomer of a racemic amine. google.com This process uses an alkyl ester as an acylating agent in the presence of an enantioselective lipase, producing an amide from one enantiomer while leaving the other unreacted. google.com The resulting amide and the unreacted amine can then be separated.

Catalytic Acylation: Chiral catalysts can be used to promote the enantioselective acylation of amines. For example, a combination of an achiral N-heterocyclic carbene (NHC) catalyst and a chiral hydroxamic acid cocatalyst can achieve the kinetic resolution of cyclic secondary amines through an enantioselective amidation reaction. acs.orgresearchgate.net This approach is advantageous as it operates at room temperature and avoids nonvolatile byproducts. researchgate.net

The state-of-the-art for resolving chiral amines often involves classical resolution through the formation of diastereomeric salts or chromatography on chiral supports. acs.orgethz.ch

| Resolution Technique | Principle | Key Reagents/Catalysts | Outcome |

| Enzymatic Kinetic Resolution | Enantioselective acylation catalyzed by an enzyme. google.com | Lipase (e.g., Chirazyme L2), alkyl ester. google.com | One enantiomer is converted to an amide, the other remains as the amine. |

| Catalytic Kinetic Resolution | Enantioselective acylation using a chiral catalyst system. acs.orgresearchgate.net | N-heterocyclic carbene (NHC), chiral hydroxamic acid. acs.orgresearchgate.net | Enantioenriched amine is recovered after one enantiomer is selectively acylated. |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities. | Chiral carboxylic acids. researchgate.net | Salts are separated by fractional crystallization, followed by liberation of the enantiopure amines. |

Sustainable and Green Chemistry Principles in Synthetic Protocols

The synthesis of amines, including N,N-Di-(7-methyloctyl)amine, is increasingly being evaluated through the lens of green chemistry to minimize environmental impact. rsc.orgrsc.org Green chemistry principles focus on aspects such as atom economy, use of renewable resources, and the reduction of hazardous waste. acs.orggctlc.org

For the synthesis of secondary amines, reductive amination is a key reaction that can be optimized according to green chemistry principles. acs.orggctlc.org Traditional methods often use reagents that generate significant waste. rsc.org Greener alternatives focus on catalytic processes that are more atom-economical.

Key green chemistry considerations for the synthesis of N,N-Di-(7-methyloctyl)amine and its precursors include:

Use of Renewable Precursors: The precursor, 7-methyloctanol, could potentially be derived from biomass sources, aligning with the principle of using renewable feedstocks. rsc.org

Catalytic Methods: Employing catalytic methods like hydrogen borrowing or direct reductive amination minimizes the use of stoichiometric reagents and reduces waste. rsc.org These methods often utilize catalysts based on non-precious metals and can proceed under milder conditions.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Classical methods like the Gabriel synthesis have low atom economy, whereas modern catalytic approaches are superior in this regard. rsc.org

Solvent Choice: The selection of solvents is critical. Green chemistry encourages the use of safer, more environmentally benign solvents and minimizing their total volume. Water, supercritical fluids, or solvent-free conditions are preferred where possible.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. jocpr.com

The environmental impact of different synthetic pathways can be systematically evaluated using green metrics toolkits, such as the CHEM21 toolkit, which assesses factors like waste, energy consumption, and safety. rsc.orgrsc.org

| Green Chemistry Principle | Application in Amine Synthesis | Example/Benefit |

| Atom Economy | Favoring addition reactions (e.g., catalytic reductive amination) over substitution reactions that generate stoichiometric waste. rsc.org | Reduces the formation of inorganic salt byproducts. |

| Use of Catalysis | Replacing stoichiometric reducing agents (e.g., borohydrides) with catalytic hydrogenation. | Increases efficiency and reduces waste. acs.org |

| Renewable Feedstocks | Synthesizing precursors from biomass instead of petrochemical sources. rsc.org | Reduces reliance on fossil fuels and lowers the carbon footprint. |

| Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives like ethanol or water. | Improves worker safety and reduces environmental pollution. |

Advanced Spectroscopic and Structural Elucidation of N,n Di 7 Methyloctyl Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For N,N-Di-(7-methyloctyl)amine Hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Assignments

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the two 7-methyloctyl chains and the ammonium (B1175870) proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the positively charged nitrogen atom. Protons closer to the nitrogen (α- and β-protons) would resonate at a lower field compared to those further down the alkyl chain. The integration of these signals would correspond to the number of protons in each unique chemical environment. Coupling constants (J) between adjacent protons would provide information about the dihedral angles and thus the conformation of the alkyl chains.

Similarly, the ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The carbons attached directly to the nitrogen would be the most deshielded. The signals for the remaining carbons in the 7-methyloctyl chains would appear at higher fields. A hypothetical data table for the expected NMR assignments is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 9.0 - 10.0 (broad singlet) | - |

| C1-H₂ (N-CH₂) | 2.8 - 3.2 (multiplet) | 45.0 - 50.0 |

| C2-H₂ | 1.5 - 1.8 (multiplet) | 28.0 - 32.0 |

| C3-H₂ | 1.2 - 1.4 (multiplet) | 25.0 - 29.0 |

| C4-H₂ | 1.2 - 1.4 (multiplet) | 29.0 - 33.0 |

| C5-H₂ | 1.2 - 1.4 (multiplet) | 26.0 - 30.0 |

| C6-H₂ | 1.1 - 1.3 (multiplet) | 38.0 - 42.0 |

| C7-H | 1.4 - 1.7 (multiplet) | 27.0 - 31.0 |

| C8-H₃ (CH₃) | 0.8 - 1.0 (doublet) | 22.0 - 25.0 |

| C7-CH₃ | 0.8 - 1.0 (doublet) | 22.0 - 25.0 |

Note: These are predicted values and actual experimental data may vary.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Proof

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Validation and Fragmentation Studies

HRMS is a powerful technique for determining the exact molecular weight of a compound, which in turn allows for the validation of its molecular formula. For this compound, HRMS would be used to measure the mass of the protonated molecule [M+H]⁺ with high accuracy, confirming the elemental composition of C₁₈H₄₀N⁺.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the structural components of the molecule can be identified. Common fragmentation patterns for long-chain amines would be expected, such as the cleavage of C-C bonds along the alkyl chains, providing further confirmation of the structure.

Vibrational Spectroscopy for Functional Group Characterization and Intermolecular Interactions (FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, these techniques would be used to identify key functional groups.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for N-H stretching of the ammonium group (around 3000-3300 cm⁻¹), C-H stretching of the alkyl chains (around 2850-2960 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds in the alkyl backbone, which often give strong Raman signals.

These vibrational spectra can also offer insights into intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride counter-ion.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including the nature of the hydrogen bonding network between the ammonium cation and the chloride anion.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assessment of Chiral Analogues

The 7-methyloctyl group contains a chiral center at the C7 position. Therefore, this compound can exist as different stereoisomers (RR, SS, and the meso RS form). Chiroptical spectroscopy techniques are essential for distinguishing between these stereoisomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a characteristic CD spectrum, which can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of known compounds.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique also provides information about the stereochemistry of a chiral molecule.

Chemical Reactivity, Reaction Mechanisms, and Derivative Chemistry of N,n Di 7 Methyloctyl Amine Hydrochloride

Acid-Base Equilibria and Protonation Dynamics in Various Solvent Systems

N,N-Di-(7-methyloctyl)amine Hydrochloride is the salt form of the secondary amine N,N-Di-(7-methyloctyl)amine. In solution, it exists in equilibrium with its corresponding free amine, also known as the conjugate base. The position of this equilibrium is fundamentally dependent on the pH of the solution and the nature of the solvent system employed.

The core equilibrium can be represented as: [R₂NH₂]⁺Cl⁻ ⇌ R₂NH + H⁺ + Cl⁻ (where R = 7-methyloctyl)

The protonation state of the amine is crucial as it dictates its nucleophilicity and, consequently, its reactivity. The protonated form, the dialkylammonium ion, is not nucleophilic, whereas the deprotonated free amine, with its lone pair of electrons on the nitrogen atom, is an active nucleophile. libretexts.org

The dynamics of this protonation are significantly influenced by the solvent. Key solvent properties affecting the acid-base equilibrium include polarity, proticity (ability to donate hydrogen bonds), and dielectric constant. For instance, in aqueous solutions, the equilibrium is governed by the pKa of the N,N-Di-(7-methyloctyl)ammonium ion. In non-aqueous systems, the relative acidity and basicity can be altered. Polar protic solvents, like water and alcohols, can stabilize both the ammonium (B1175870) cation and the chloride anion through solvation, influencing the equilibrium. Conversely, polar aprotic solvents, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), will solvate the cation but not the anion as effectively, shifting the dynamics. researchgate.net The choice of solvent is therefore a critical parameter in controlling the reactive species in solution.

Table 1: Expected Influence of Solvent Type on the Acid-Base Equilibrium

| Solvent Type | Example(s) | Expected Effect on Equilibrium [R₂NH₂]⁺ ⇌ R₂NH + H⁺ | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol (B145695) | Favors dissociation of the salt into solvated ions. The free amine concentration is governed by the solution's pH relative to the amine's pKa. | High dielectric constant and hydrogen bonding capability stabilize both the cation [R₂NH₂]⁺ and the anion Cl⁻. |

| Polar Aprotic | Acetonitrile, DMSO | Can favor the free amine form, especially in the presence of a base. Solvates the cation well but the anion poorly. | The reactivity of amines can be orders of magnitude different in aprotic solvents compared to water. researchgate.net |

| Non-Polar | Hexane, Toluene | Low solubility of the salt. Equilibrium favors the ion pair or aggregate, limiting the concentration of free amine. | Poor solvation of charged species. |

Reactivity with Electrophilic and Nucleophilic Reagents

The chemical reactivity of N,N-Di-(7-methyloctyl)amine is dominated by the nucleophilic character of the nitrogen atom in its free amine form. A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The lone pair of electrons on the nitrogen atom of N,N-Di-(7-methyloctyl)amine makes it an effective nucleophile, capable of reacting with a wide range of electron-deficient compounds (electrophiles). chemguide.co.uk

Reactivity with Electrophiles: The free amine form of N,N-Di-(7-methyloctyl)amine readily participates in nucleophilic substitution and addition reactions. Common classes of electrophiles that react with secondary amines include:

Alkyl Halides (R'-X): The amine attacks the electrophilic carbon atom of the alkyl halide in a nucleophilic aliphatic substitution (SN2) reaction. This reaction, known as alkylation, initially forms a tertiary amine, which can then be further alkylated to produce a quaternary ammonium salt. studysmarter.co.ukwikipedia.org This specific reaction is detailed further in section 4.4.2.

Acyl Halides (R'-COCl) and Acid Anhydrides ((R'-CO)₂O): These highly electrophilic reagents react vigorously with secondary amines in a nucleophilic addition-elimination reaction to form N,N-disubstituted amides. youtube.com The reaction involves the amine's nucleophilic attack on the carbonyl carbon, followed by the elimination of a leaving group (chloride or carboxylate). youtube.com

Aldehydes and Ketones (R'-CHO, R'₂CO): The reaction with aldehydes and ketones can lead to the formation of enamines, particularly if the carbonyl compound has an α-hydrogen.

Benzenesulfonyl Chloride (C₆H₅SO₂Cl): Secondary amines react with benzenesulfonyl chloride to form stable, neutral N,N-disubstituted sulfonamides. This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edulibretexts.org

The nucleophilicity of secondary amines like N,N-Di-(7-methyloctyl)amine is generally greater than that of primary amines of similar size due to the electron-donating effect of the two alkyl groups, though this can be tempered by steric hindrance. researchgate.netmasterorganicchemistry.com

Reactivity with Nucleophiles: this compound itself, being in the protonated ammonium form, is not susceptible to attack by nucleophiles at the nitrogen atom. Its reactivity is primarily as an acid. However, derivatives formed from its reactions (e.g., the N-nitroso derivative discussed in 4.4.3) can exhibit different reactivity profiles.

Mechanisms of Chemical Transformations and Degradation Pathways

N,N-Di-(7-methyloctyl)amine and its hydrochloride salt can undergo degradation through several chemical pathways, primarily involving oxidation. The stability of the amine is influenced by factors such as exposure to oxygen, light, heat, and reactive chemical species. oup.com

Common degradation pathways for secondary amines include:

Oxidative Degradation: This is a major degradation route. The presence of oxygen, especially when catalyzed by metal ions or light, can lead to a variety of products. oup.com The initial step often involves the formation of an amine radical through hydrogen abstraction from the α-carbon (the carbon atom adjacent to the nitrogen). oup.com Subsequent reactions can lead to N-dealkylation (cleavage of a C-N bond) to form a primary amine (7-methyloctylamine) and a carbonyl compound. Further oxidation can lead to the formation of hydroxylamines, nitrosoalkanes, and ultimately nitroalkanes. rsc.org

Ozonation: Aliphatic amines exhibit high reactivity during ozonation. rsc.org The degradation mechanism for secondary amines is proposed to proceed through an initial oxygen-transfer reaction to form a hydroxylamine, which is then further oxidized to a nitrosoalkane and finally a nitroalkane. rsc.org

Thermal Degradation: At elevated temperatures, C-N bond scission can occur, leading to fragmentation of the molecule. This process typically occurs at higher temperatures than oxidative degradation. oup.com

Table 2: Potential Degradation Pathways and Products

| Degradation Pathway | Initiating Factors | Key Intermediates | Major Products |

|---|---|---|---|

| Oxidative Dealkylation | Oxygen, Heat, Metal Ions | Amine Radical, Carbinolamine | Primary Amine (7-methyloctylamine), Aldehyde/Ketone |

| N-Oxidation | Ozone, Peroxides | Hydroxylamine, Nitrosoalkane | Nitroalkane, Nitrone rsc.orguomustansiriyah.edu.iq |

| Reaction with NOx | Nitrous Acid (HONO) | Nitrosonium ion (NO⁺) | N-Nitrosamine (See Section 4.4.3) ccsnorway.com |

Formation and Chemical Properties of N,N-Di-(7-methyloctyl)amine Derivatives

N-oxidation of secondary amines leads to the formation of N,N-dialkylhydroxylamines. uomustansiriyah.edu.iq This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂), peroxy acids, or urea-hydrogen peroxide (UHP). acs.orggoogle.comnih.gov

The reaction mechanism involves the direct oxidation of the nitrogen atom: R₂NH + [O] → R₂NOH (where R = 7-methyloctyl and [O] is an oxygen atom from an oxidant)

The resulting N,N-di-(7-methyloctyl)hydroxylamine is a key intermediate. These hydroxylamines can be susceptible to further oxidation, potentially leading to the formation of nitrones if an α-hydrogen is present. uomustansiriyah.edu.iq The synthesis of N,N-dialkylhydroxylamines can be challenging due to over-oxidation and the need for specific catalysts or reaction conditions to achieve good selectivity and yield. acs.orggoogle.com Recent methods have focused on using reagents like UHP in solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) to improve efficiency and simplify purification. acs.orgnih.gov

The free amine, N,N-Di-(7-methyloctyl)amine, can be converted into a tertiary amine and subsequently a quaternary ammonium salt through alkylation. The reaction of a secondary amine with an alkyl halide (R'-X) first yields a tertiary amine salt. libretexts.org Neutralization of this salt provides the tertiary amine, which is a stronger nucleophile than the starting secondary amine.

This tertiary amine can then react with another molecule of an alkyl halide to yield a quaternary ammonium salt. youtube.com This SN2 reaction is known as the Menshutkin reaction. tue.nlwikipedia.org

R₂NH + R'-X → [R₂NHR']⁺X⁻ (Tertiary ammonium salt formation)

[R₂NHR']⁺X⁻ + Base → R₂NR' + HB⁺X⁻ (Formation of free tertiary amine)

R₂NR' + R''-X → [R₂NR'R'']⁺X⁻ (Quaternary ammonium salt formation) (where R = 7-methyloctyl; R' and R'' are alkyl groups from the alkylating agent)

The rate of the Menshutkin reaction is sensitive to the solvent, with polar aprotic solvents generally accelerating the reaction. chemeurope.com The reactivity of the alkyl halide also plays a crucial role, with reactivity increasing in the order R-Cl < R-Br < R-I. wikipedia.orgchemeurope.com

Table 3: Examples of Quaternization Reactions

| Reactant 1 (Amine) | Reactant 2 (Alkylating Agent) | Product Name | Product Class |

|---|---|---|---|

| N,N-Di-(7-methyloctyl)amine | Methyl Iodide (CH₃I) | N-Methyl-N,N-di-(7-methyloctyl)amine | Tertiary Amine |

| N-Methyl-N,N-di-(7-methyloctyl)amine | Methyl Iodide (CH₃I) | N,N-Dimethyl-N,N-di-(7-methyloctyl)ammonium Iodide | Quaternary Ammonium Salt |

| N-Methyl-N,N-di-(7-methyloctyl)amine | Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-N-methyl-N,N-di-(7-methyloctyl)ammonium Chloride | Quaternary Ammonium Salt |

Secondary amines, such as N,N-Di-(7-methyloctyl)amine, are known precursors to N-nitrosamines when they react with a nitrosating agent. ccsnorway.com The most common nitrosating agent in aqueous systems is nitrous acid (HNO₂), which is typically formed in situ from a nitrite (B80452) salt (e.g., sodium nitrite, NaNO₂) under acidic conditions. wikipedia.org

The product of this reaction is N-Nitroso-N,N-di-(7-methyloctyl)amine. nih.govchemicalbook.comlgcstandards.com

Reaction: R₂NH + HNO₂ → R₂N-N=O + H₂O (where R = 7-methyloctyl)

Mechanism: The mechanism for nitrosation is well-established. Under acidic conditions, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). ucalgary.ca The free secondary amine, acting as a nucleophile, then attacks the nitrosonium ion. Subsequent deprotonation of the nitrogen atom yields the stable N-nitrosamine. wikipedia.org

NaNO₂ + H⁺ ⇌ HNO₂

HNO₂ + H⁺ ⇌ H₂O⁺-N=O

H₂O⁺-N=O → H₂O + NO⁺ (Formation of nitrosonium ion)

R₂NH + NO⁺ → [R₂N(H)-N=O]⁺ (Nucleophilic attack)

[R₂N(H)-N=O]⁺ ⇌ R₂N-N=O + H⁺ (Deprotonation)

The kinetics of this reaction are highly pH-dependent. The maximum rate of nitrosation for secondary amines typically occurs around pH 3-3.4. This is because the reaction requires a concentration of both the unprotonated, nucleophilic free amine (favored at higher pH) and the active nitrosating agent, dinitrogen trioxide (N₂O₃), which forms from nitrous acid (favored at lower pH). usp.orgacs.org In strongly basic media, nitrosation can also occur via reaction with nitrite esters. rsc.org The presence of certain carbonyl compounds, like formaldehyde, can significantly enhance the rate of N-nitrosamine formation through alternative pathways involving iminium ion or carbinolamine intermediates. nih.govacs.org

Coordination Chemistry: Formation of Metal Complexes with N,N-Di-(7-methyloctyl)amine

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented coordination chemistry of N,N-Di-(7-methyloctyl)amine and its hydrochloride salt. At present, there are no specific research articles, patents, or scholarly publications that detail the formation of metal complexes with this particular secondary amine.

While the broader field of coordination chemistry extensively covers the interactions of various primary, secondary, and tertiary amines with a wide array of metal ions, specific findings related to N,N-Di-(7-methyloctyl)amine are not available. The general principles of amine-metal coordination suggest that the nitrogen atom in N,N-Di-(7-methyloctyl)amine possesses a lone pair of electrons, making it a potential Lewis base capable of donating electron density to a metal center (a Lewis acid) to form a coordination complex.

The steric bulk imparted by the two 7-methyloctyl chains would be a critical factor in determining the feasibility and nature of any such complexation. Large, bulky alkyl groups can sterically hinder the approach of the nitrogen atom to a metal center, potentially limiting the number of ligands that can coordinate or favoring metals with specific coordination geometries and ionic radii.

However, without experimental data, any discussion of potential reaction mechanisms, the structure of resulting complexes, or the specific metals with which N,N-Di-(7-methyloctyl)amine might coordinate would be purely speculative. Detailed research findings, including data on stability constants, coordination numbers, and spectroscopic characterization of metal complexes involving N,N-Di-(7-methyloctyl)amine, are absent from the current body of scientific literature.

Therefore, this section cannot be populated with detailed research findings or data tables as requested, due to the lack of available information on the coordination chemistry of this compound.

Theoretical and Computational Chemistry Studies of N,n Di 7 Methyloctyl Amine Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for analyzing large molecules like N,N-Di-(7-methyloctyl)amine Hydrochloride, which possesses significant conformational flexibility due to its two long, branched alkyl chains.

A primary application of DFT is conformational analysis. The multiple rotatable bonds in the 7-methyloctyl chains lead to a vast number of possible three-dimensional arrangements (conformers). DFT calculations can be used to:

Identify Stable Conformers: By performing geometry optimizations, researchers can locate the low-energy structures on the potential energy surface. For this compound, this would involve exploring the various rotations around the C-C and C-N bonds.

Determine Relative Energies: The calculations provide the relative Gibbs free energies of these conformers, allowing for the determination of their population distribution at a given temperature using the Boltzmann distribution. nih.govuncw.edu

Analyze Geometric Parameters: DFT accurately predicts bond lengths, bond angles, and dihedral angles for each stable conformer. For aliphatic amines, C-N bond lengths are typically around 1.47 Å, and protonation at the nitrogen atom, as in the hydrochloride salt, is known to elongate this bond slightly. nih.gov

Functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly used for these types of calculations, providing reliable geometric and energetic data. nih.gov The results of such an analysis would reveal how the long alkyl chains fold and interact with each other and the ammonium (B1175870) head group.

Table 1: Representative DFT-Calculated Properties for a Dialkylamine Hydrochloride System This table is illustrative, showing typical data obtained from DFT calculations on a molecule analogous to this compound.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Relative Energy (ΔG) | Free energy difference between conformers. | 0 - 10 kcal/mol |

| C-N Bond Length | Length of the carbon-nitrogen bond in the protonated amine. | ~1.53 Å nih.gov |

| N-H Bond Length | Length of the bond between nitrogen and the proton. | ~1.03 Å |

| Dipole Moment (µ) | Measure of the molecule's overall polarity. | 8 - 15 Debye |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | 5 - 7 eV nih.gov |

While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic properties, albeit at a greater computational expense. nih.gov These methods are based on first principles without the empirical parameterization found in some DFT functionals.

For this compound, high-level ab initio calculations could be performed on simplified model systems (e.g., diethylamine hydrochloride) or on DFT-optimized geometries of the full molecule to:

Refine Energetics: Provide benchmark-quality energies for key conformers.

Predict Ionization Potential and Electron Affinity: These fundamental electronic properties relate to the molecule's ability to lose or gain an electron.

Calculate Partial Atomic Charges: Determine the charge distribution within the molecule, highlighting the positive charge localization on the ammonium group and its influence on the adjacent alkyl chains.

These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the electrostatic potential mapped onto the electron density surface would visually identify the electrophilic region around the N-H group and the nucleophilic chloride counter-ion.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations excel at describing single molecules (or small clusters) in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. riverpublishers.comulisboa.pt this compound is an amphiphilic salt, meaning it has a polar (hydrophilic) head group (the ammonium chloride) and large nonpolar (hydrophobic) tails. This structure suggests complex behavior in solution.

MD simulations model the system as a collection of atoms interacting through a force field—a set of empirical equations and parameters that describe the potential energy of the system. By solving Newton's equations of motion, MD simulations track the trajectory of every atom over time, providing a dynamic view of the system. ulisboa.ptucl.ac.uk

For this compound, MD simulations could be used to investigate:

Solvation Structure: How solvent molecules (e.g., water) arrange around the ammonium head group and the hydrophobic alkyl chains.

Ion Pairing: The dynamics of the interaction between the protonated amine cation and the chloride anion in solution. ucl.ac.uk

Self-Assembly: At sufficient concentrations, the amphiphilic nature of the molecule could lead to the formation of micelles or other aggregates. riverpublishers.comnih.gov MD simulations can model this self-assembly process, revealing the structure and stability of the resulting aggregates. nih.gov

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated from the simulation trajectories. ucl.ac.uk

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Spectroscopy: DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. uncw.eduresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach. nih.gov By calculating these parameters for various low-energy conformers and averaging them based on their Boltzmann population, a theoretical spectrum can be generated that can be compared directly with experimental results. uncw.edugithub.io This process is crucial for assigning peaks in a complex spectrum and confirming the relative configuration of stereocenters.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be used to assign vibrational modes to specific functional groups. For this compound, this would help identify the N-H stretch of the ammonium group, C-H stretches of the alkyl chains, and other characteristic vibrations. A frequency scaling factor is often applied to the calculated values to better match experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. rsc.org For a simple saturated amine salt like this, significant absorption would not be expected in the visible region, but TD-DFT could predict the wavelengths of absorption in the UV range, corresponding to transitions involving electrons in the C-N and N-H bonds.

Table 2: Computationally Predicted Spectroscopic Data Illustrative data for a representative secondary amine hydrochloride.

| Spectroscopy Type | Parameter | Typical Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~8.0 - 9.5 ppm | N-H proton |

| Chemical Shift (δ) | ~2.8 - 3.2 ppm | Protons on carbons adjacent to N | |

| IR | Frequency (ν) | ~2400 - 2700 cm⁻¹ (broad) | N⁺-H stretch |

| Frequency (ν) | ~2850 - 2960 cm⁻¹ | C-H alkyl stretches |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions, such as the formation of the amine hydrochloride from the free amine and hydrochloric acid. youtube.com By mapping the potential energy surface of the reaction, researchers can identify the minimum energy pathway from reactants to products.

A key aspect of this is Transition State Analysis . The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. Using DFT or ab initio methods, the geometry of the transition state for the proton transfer from HCl to the nitrogen atom of N,N-Di-(7-methyloctyl)amine can be located and its energy calculated. researchgate.net

This analysis provides fundamental insights into the reaction mechanism, such as whether the proton transfer is direct or mediated by solvent molecules. It can also be used to study other potential reactions, such as decomposition pathways or Hofmann elimination, providing a complete picture of the molecule's chemical reactivity.

Advanced Applications and Functionalization Strategies of N,n Di 7 Methyloctyl Amine Hydrochloride

Role in Organic Synthesis as a Reagent, Base, or Catalyst Component

In organic synthesis, secondary amines and their salts can serve multiple functions. While specific catalytic applications for N,N-Di-(7-methyloctyl)amine Hydrochloride are not documented in peer-reviewed literature, the roles of similar amines provide a framework for its potential utility.

As a Base: Secondary amines are moderately basic and can be used as proton scavengers in reactions that produce acidic byproducts. msu.edumnstate.edu The steric hindrance provided by the bulky 7-methyloctyl groups could render the amine less nucleophilic, making it a potentially useful non-nucleophilic base in certain contexts, similar to Hünig's base (N,N-diisopropylethylamine). libretexts.org Such bases are valuable in elimination reactions where nucleophilic attack on the substrate is an undesirable side reaction. msu.edu

As a Reagent: Amines are key reagents in reactions such as reductive amination, where they react with aldehydes or ketones to form imines, which are then reduced to form a more substituted amine. researchgate.netmdpi.com N,N-Di-(7-methyloctyl)amine could be synthesized via this method or used as a starting material for further functionalization.

As a Catalyst Component: Chiral secondary amines are foundational to the field of enamine catalysis, a key strategy in asymmetric synthesis. nih.gov While N,N-Di-(7-methyloctyl)amine is not chiral itself, it could serve as a scaffold for the development of new chiral catalysts. Furthermore, amine functional groups are studied for their role in the secondary coordination sphere of metal catalysts, where they can influence reaction rates and selectivity by stabilizing intermediates or positioning substrates. nih.gov

| Potential Role | Function | Governing Principles |

| Non-Nucleophilic Base | Neutralizes acid byproducts without competing in substitution reactions. | Steric hindrance around the nitrogen atom reduces nucleophilicity. |

| Reagent for Amination | Forms C-N bonds via reactions like reductive amination. | The nitrogen lone pair acts as a nucleophile, attacking electrophilic carbonyl carbons. |

| Catalyst Scaffold | Provides a basic structure for the synthesis of more complex catalysts. | The amine group can be functionalized to introduce chiral centers or coordinating groups. |

Application in Materials Science and Polymer Chemistry

The amphiphilic nature of long-chain amine salts suggests several applications in materials science, particularly in areas involving interfaces and self-assembly.

Surfactants are molecules with a polar "head" and a nonpolar "tail," allowing them to adsorb at interfaces and lower surface tension. nih.gov this compound fits this profile, with the ammonium (B1175870) group serving as the hydrophilic head and the two long, branched alkyl chains constituting a bulky, hydrophobic tail. This structure would allow it to form aggregates like micelles in aqueous solutions. The interaction between amine groups and surfactant molecules can lead to enhanced adsorption at interfaces. nih.gov The specific branched nature of the "7-methyloctyl" chains would influence its packing behavior and the critical micelle concentration (CMC).

The ability of amine surfactants to modify surfaces is crucial in various applications. They can adsorb onto solid surfaces, altering properties like wettability and charge. In the context of polymer composites, surfactants are used to disperse nanoparticles, such as graphene, within a polymer matrix. researchgate.net The interaction between the surfactant's hydrophobic tail and the nanoparticle surface, coupled with the interaction of the polar head with the surrounding medium, facilitates stable dispersions. The interaction of amine-containing molecules with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) is known to be strong, driven by electrostatic attraction at low pH and other interactions at high pH, leading to the formation of surface complexes. nih.gov

Long-chain amines are fundamental components in the creation of functional materials.

Ion Exchange Resins: Anion exchange resins are often based on a cross-linked polymer backbone, such as polystyrene, which is functionalized with amine groups. ecfr.gov These resins operate by exchanging anions bound to the protonated amine sites with other anions in a surrounding solution. fabad.org.trutwente.nl While tertiary and quaternary amines are common, secondary amines can also be used. The resin's properties, like selectivity and capacity, are influenced by the structure of the amine. bio-rad.com

Self-Assembled Structures: The amphiphilic character of this compound enables it to form various self-assembled structures in solution, such as micelles or vesicles. The specific geometry of these structures would be dictated by the bulky, branched alkyl chains. Such systems are foundational for creating nanostructured materials and encapsulation technologies.

Advanced Analytical Chemistry Applications

In analytical chemistry, the unique properties of long-chain amines and their salts are leveraged for separation and extraction processes.

Extraction Agents: Solvent extraction is a major application for high-molecular-weight amines. iaea.org In this technique, the amine salt, dissolved in an organic solvent, can extract metal anions from an aqueous phase into the organic phase through an ion-exchange mechanism. researchgate.netresearchgate.net The efficiency and selectivity of the extraction depend on factors like the amine structure, the diluent, and the pH of the aqueous phase. iaea.org The branched structure of N,N-Di-(7-methyloctyl)amine could offer different selectivities for metal ions compared to linear or other branched amines.

Component in Stationary Phases: In high-performance liquid chromatography (HPLC), the stationary phase is the key to separation. nih.gov Amine-functionalized stationary phases are used in various chromatographic modes. In normal-phase chromatography, they provide a polar surface. In ion-exchange chromatography, they can be used to separate anionic analytes. thermofisher.com The retention behavior of analytes is influenced by a combination of electrostatic and hydrophobic interactions with the stationary phase. thaiscience.info The long alkyl chains of N,N-Di-(7-methyloctyl)amine could be incorporated into a stationary phase to provide a mixed-mode separation character, combining hydrophobic and ion-exchange interactions. tue.nlhelsinki.fi

| Application Area | Specific Use | Underlying Principle |

| Solvent Extraction | Extracting metal anions from aqueous solutions. | Ion-pair formation between the protonated amine and the target anion facilitates transfer into an organic phase. |

| HPLC Stationary Phases | Separating mixtures of analytes. | Differential partitioning of analytes between the mobile phase and the stationary phase based on polarity, ion exchange, and hydrophobicity. |

Green Chemistry Applications

Green chemistry focuses on designing chemical processes that are environmentally benign. Amine salts have relevance in this area, particularly in catalysis and as alternative reaction media.

Phase Transfer Catalyst: Phase transfer catalysis (PTC) is a powerful green chemistry technique that facilitates reactions between reagents located in different immiscible phases (e.g., aqueous and organic). acsgcipr.org Quaternary ammonium salts are the most common phase transfer catalysts, but secondary and tertiary amine salts can also be active. The catalyst works by pairing with an anion from the aqueous phase, creating an ion pair that is soluble in the organic phase, where it can react with the substrate. nehachem.comresearchgate.net The long, lipophilic alkyl chains of this compound would enhance its solubility in organic solvents, a key property for an effective phase transfer catalyst.

Alternative Reaction Media: While not an ionic liquid in the traditional sense (i.e., melting point below 100°C), the properties of long-chain amine salts are relevant to the design of novel solvent systems. Their ability to form microemulsions or act as surfactants can create unique reaction environments that may enhance reaction rates or selectivities, potentially reducing the need for volatile organic compounds (VOCs).

Advanced Analytical Methodologies for the Detection and Quantification of N,n Di 7 Methyloctyl Amine Hydrochloride

Chromatographic Techniques for Purity and Quantitative Determination

Chromatography is a cornerstone for the analysis of pharmaceutical compounds and chemical intermediates. For N,N-Di-(7-methyloctyl)amine Hydrochloride, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for separation and quantification, each with specific advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. The choice of detector is critical, as the target molecule lacks a significant chromophore for conventional UV detection.

UV Detection: Direct UV detection is challenging due to the absence of a UV-absorbing functional group in the molecule's structure. To overcome this, pre-column or post-column derivatization can be employed. A derivatizing agent that reacts with the secondary amine group to introduce a chromophore would allow for sensitive detection.

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid particles of the analyte. This makes it well-suited for quantifying this compound, which is non-volatile.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest degree of selectivity and sensitivity. This technique can confirm the identity of the compound based on its mass-to-charge ratio (m/z) and fragmentation patterns, while also providing precise quantification. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method, detecting the protonated molecule.

Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, can be particularly effective for retaining and separating amines. helixchrom.com The retention can be finely tuned by adjusting mobile phase parameters such as pH, organic solvent concentration, and buffer strength. helixchrom.com

| Parameter | Condition | Detector | Rationale |

|---|---|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm) or Mixed-Mode Coresep 100 | MS, ELSD | Standard reversed-phase for hydrophobicity; mixed-mode for dual retention mechanism (hydrophobic and cation-exchange). helixchrom.com |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (gradient elution) | Provides good peak shape and ionization efficiency for MS detection. | |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. | |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Amines, particularly long-chain amines, can be challenging to analyze directly with GC due to their basicity and polarity, which can lead to poor peak shapes and column adsorption. h-brs.de To address this, derivatization is a common and effective strategy. h-brs.de

The secondary amine group in N,N-Di-(7-methyloctyl)amine can be derivatized, for example, with trifluoroacetic anhydride (B1165640) (TFAA) to form a more volatile and less polar trifluoroacetylated derivative. h-brs.de This derivative exhibits improved chromatographic behavior, resulting in sharper and more symmetrical peaks.

When coupled with a Mass Spectrometer (GC-MS), this method allows for definitive identification and quantification. The electron impact (EI) mass spectrum of the derivatized amine would show a characteristic molecular ion peak and specific fragmentation patterns, providing structural confirmation. The use of an internal standard is recommended for accurate quantification. mostwiedzy.pl

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) | Increases volatility and thermal stability, improving peak shape. h-brs.de |

| Column | ZB-5MS (30 m x 0.25 mm, 0.25 µm film) or similar | A non-polar column suitable for a wide range of analytes. mostwiedzy.pl |

| Injector Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. mostwiedzy.pl |

| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min, hold for 10 min | Provides effective separation of the analyte from impurities. |

| Detector | Mass Spectrometer (Scan mode for identification, SIM for quantification) | Offers high selectivity and sensitivity for trace-level analysis. |

Electrochemical and Voltammetric Methods for Quantification

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive compounds. nih.gov While aliphatic amines are not typically electroactive at conventional electrodes, methods can be developed based on indirect detection or the use of chemically modified electrodes. mdpi.com

A potential approach for this compound involves using a sensor with a modified electrode surface. For instance, a composite film incorporating materials like metallic nanoparticles or conductive polymers could be designed to catalyze the oxidation of the amine group. rsc.org Techniques such as cyclic voltammetry (CV) could be used to study the electrochemical behavior, while more sensitive methods like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be employed for quantitative analysis. rsc.org The peak current generated in these voltammograms would be directly proportional to the concentration of the analyte under optimized conditions, allowing for the creation of a calibration curve. rsc.orgnih.gov

These sensors can be miniaturized, making them suitable for rapid, on-site measurements without extensive sample preparation. nih.gov

Development of Specific Spectrophotometric Assays

UV-Visible spectrophotometry is a widely accessible analytical technique. For compounds like this compound that lack a native chromophore, quantification requires a chemical reaction that produces a colored product.

A well-established method for amine quantification is the formation of an ion-pair complex. researchgate.net In this approach, the protonated amine cation (R₂NH₂⁺) reacts with an anionic dye, such as bromothymol blue or bromocresol purple, in a buffered aqueous solution. researchgate.net This newly formed ion-pair complex is then extracted into an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane). The intensity of the color in the organic phase, which is proportional to the concentration of the amine, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the complex.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions for N,N-Di-(7-methyloctyl)amine Hydrochloride

Given the limited direct research on this compound, its key contributions to chemical science are at present prospective. However, based on its structural characteristics as a long-chain, sterically-hindered secondary amine, its synthesis and characterization would contribute to several important areas.

The successful synthesis of this compound would represent a valuable data point in the ongoing development of selective N-alkylation methodologies. The preparation of such a molecule, particularly in high yield and purity, would likely require overcoming the common challenges of overalkylation and competing elimination reactions that are prevalent in the synthesis of secondary amines. researchgate.netnih.gov Methodologies that could be employed or refined for its synthesis, such as reductive amination or novel catalytic systems, would be of significant interest to the synthetic chemistry community. numberanalytics.commdpi.com

Furthermore, the characterization of its physicochemical properties would provide valuable data for structure-property relationship studies. The long, branched alkyl chains would be expected to impart significant lipophilicity and unique steric bulk around the nitrogen atom. A comprehensive study of its solubility, pKa, and thermal stability would contribute to a better understanding of how these features influence the behavior of aminium salts.

Below is a prospective data table of the physicochemical properties of this compound, based on known properties of similar long-chain amine hydrochlorides.

| Property | Prospective Value |

| Molecular Formula | C18H40ClN |

| Molecular Weight | 305.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >100 °C (decomposes) |

| Solubility | Soluble in alcohols, limited solubility in nonpolar organic solvents, sparingly soluble in water |

| pKa | ~10-11 (estimated for the corresponding free amine) |

This data is hypothetical and based on the general properties of similar chemical compounds.

Identification of Remaining Research Challenges and Unexplored Avenues

The primary research challenge concerning this compound is the development of a highly selective and efficient synthetic route. Classical methods for the synthesis of secondary amines often result in mixtures of primary, secondary, and tertiary amines, necessitating complex purification procedures. acs.org A key challenge lies in achieving selective mono-N-alkylation of a primary amine or the dialkylation of ammonia (B1221849) without significant formation of byproducts. researchgate.net

An unexplored avenue of research is the investigation of its potential applications in materials science and catalysis. The long alkyl chains suggest that this molecule could have interesting surfactant properties or act as a phase-transfer catalyst. uni-tuebingen.de Its ability to self-assemble in solution or at interfaces is another area ripe for investigation. Furthermore, the hydrochloride salt could potentially serve as a precursor for the corresponding free amine, which could be explored as a ligand for metal catalysts or as a building block for more complex molecules. thieme-connect.com

Prospective Research Directions and Emerging Methodologies

Future research on this compound would likely focus on the application of modern synthetic methodologies to overcome the challenges associated with its preparation. Emerging trends in amine synthesis that could be particularly relevant include the use of novel catalysts and catalytic systems for more efficient and selective reactions. numberanalytics.comacs.org Biocatalysis and the use of biocatalytic cascades also present a promising avenue for the sustainable production of such amines. numberanalytics.com

Another prospective research direction is the exploration of its use in the synthesis of novel functional materials. For instance, the long, branched alkyl chains could be leveraged to create hydrophobic coatings or to template the formation of porous materials. uni-tuebingen.de The development of computational models to predict the properties and behavior of this and related long-chain amines could also accelerate the discovery of new applications. numberanalytics.com

Broader Implications of this compound Research in Fundamental Chemical Science

Research into this compound and similar long-chain, sterically hindered amines has broader implications for fundamental chemical science. A deeper understanding of the synthesis and properties of such molecules contributes to the overarching goal of achieving precise control over molecular architecture. The challenges encountered in the synthesis of this specific molecule can drive the development of new synthetic tools and strategies that are applicable to a wide range of other complex amines. ijrpr.com

Moreover, the study of its physical and chemical properties can provide insights into the fundamental forces that govern molecular interactions and self-assembly. The interplay of van der Waals forces from the long alkyl chains and the ionic interactions of the hydrochloride group could lead to interesting and potentially useful supramolecular structures. Ultimately, the investigation of seemingly simple yet challenging molecules like this compound pushes the boundaries of our understanding of chemical synthesis and material properties.

Q & A

Basic: What are the standard synthesis and purification protocols for N,N-Di-(7-methyloctyl)amine Hydrochloride?

Methodological Answer:

The synthesis of branched alkylamine hydrochlorides typically involves nucleophilic substitution or reductive amination. For example, secondary amines like N,N-dimethylamine hydrochloride have been synthesized using catalytic hydrogenation or reactions with alkyl halides in polar solvents (e.g., ethanol/water mixtures) under reflux . Purification often employs recrystallization (using solvents like acetone or ethyl acetate) or column chromatography (silica gel, eluted with methanol/dichloromethane). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm the absence of unreacted precursors or byproducts .

Basic: How should this compound be stored to ensure stability in long-term studies?

Methodological Answer:

Hydrochloride salts of amines are hygroscopic and prone to oxidation. Recommended storage conditions include airtight containers under inert gas (argon or nitrogen) at -20°C, with desiccants like silica gel. Stability studies on analogous compounds (e.g., 7-methyl DMT hydrochloride) show ≥5-year stability under these conditions. Periodic monitoring via TLC or FTIR is advised to detect degradation (e.g., amine oxidation to nitro compounds) .

Advanced: How can researchers resolve contradictions in structural characterization data (e.g., NMR vs. MS)?

Methodological Answer:

Discrepancies between NMR (e.g., unexpected splitting patterns) and MS (e.g., molecular ion fragmentation) may arise from impurities or stereochemical heterogeneity. To address this:

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify diastereomers.

- Use high-resolution MS (HRMS-ESI) to confirm molecular formula and isotopic patterns.

- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced: What experimental design considerations are critical for studying this compound in in vivo pharmacological models?

Methodological Answer:

For in vivo studies (e.g., receptor binding or neuropharmacological effects):

- Dose Optimization : Conduct dose-response curves in rodents (e.g., 1–100 mg/kg, i.p. or p.o.) with saline controls.

- Behavioral Assays : Use drug discrimination tests (e.g., two-lever operant chambers) to assess stimulus generalization, as done for 7-methyl DMT .

- PK/PD Modeling : Collect plasma/tissue samples at timed intervals for LC-MS/MS quantification to correlate exposure with effect .

Advanced: How can computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

SAR studies leverage:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors) based on homology templates.

- QSAR Modeling : Train regression models on logP, polar surface area, and steric parameters (e.g., using MOE or Schrödinger) to predict affinity changes with alkyl chain modifications .

Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

For quantification in biological or environmental samples:

- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and multiple reaction monitoring (MRM) for selectivity.

- Validation Parameters : Include linearity (R² ≥0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) per ICH guidelines .

Advanced: How can researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

Variability often stems from inconsistent reaction conditions (e.g., temperature, moisture). Mitigation strategies:

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE) : Optimize parameters (e.g., solvent ratio, catalyst loading) via factorial designs to identify critical factors .

Advanced: What cross-disciplinary applications exist for this compound beyond pharmacology?

Methodological Answer:

- Materials Science : As a surfactant or phase-transfer catalyst in nanoparticle synthesis (e.g., gold nanorods), leveraging its amphiphilic properties.

- Biochemistry : Functionalize chromatography resins for protein binding studies via amine-reactive coupling (e.g., NHS ester chemistry) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers troubleshoot conflicting bioactivity data across different assay platforms?

Methodological Answer: